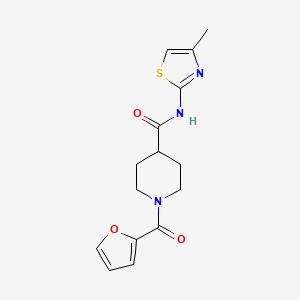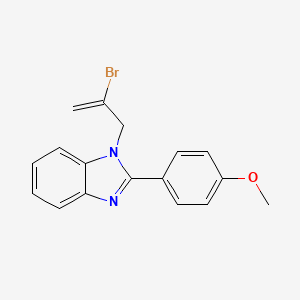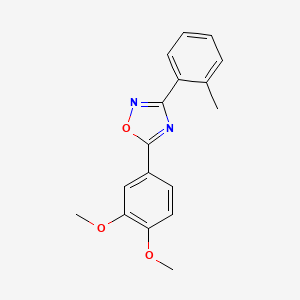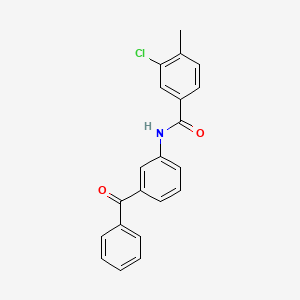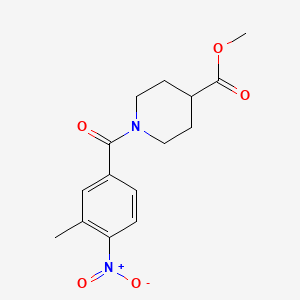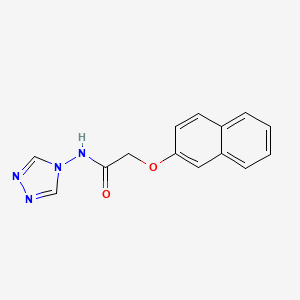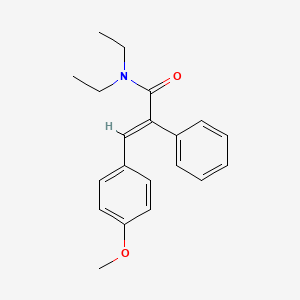
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DMAPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAPA is a derivative of acrylamide and has been synthesized using various methods.
Wirkmechanismus
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is thought to work by binding to proteins and altering their conformation, which can affect their function. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis in cancer cells, and the activation of caspases. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to selectively bind to proteins, making it a useful tool for studying protein function. However, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its applications in catalysis and other fields. Additionally, further studies are needed to determine the optimal concentration of N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide for various experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to proteins makes it a useful tool for studying protein function, and its various biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, future directions for N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research are promising and could lead to new discoveries in various fields.
Synthesemethoden
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck reaction. The Stille coupling reaction involves the reaction of a stannylated aryl compound with an aryl halide in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The synthesis method used depends on the availability of starting materials and the desired yield.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteins and as a photosensitizer for photodynamic therapy. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been used as a ligand for the development of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVTHRYHMBEP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
